AS1842856 is a small-molecule compound identified through mass spectrometric affinity screening. [] It belongs to the class of Foxo1 inhibitors. [] In scientific research, AS1842856 serves as a valuable tool for investigating the biological roles of Foxo1, particularly in the context of hepatic gluconeogenesis and its relevance to type 2 diabetes mellitus (T2DM). []
While the specific synthesis method for AS1842856 isn't detailed in the provided literature, its discovery involved mass spectrometric affinity screening. [] This suggests a process where numerous compounds are screened for their ability to bind to Foxo1, with AS1842856 emerging as a potent binder. [] Further research into its synthesis pathways would be necessary to provide a detailed analysis.
AS1842856 functions as a potent inhibitor of Foxo1 transactivation. [] Foxo1, a transcription factor, plays a critical role in hepatic gluconeogenesis by regulating the expression of genes involved in glucose production, such as glucose-6 phosphatase and phosphoenolpyruvate carboxykinase. [] By inhibiting Foxo1, AS1842856 disrupts this regulatory pathway, effectively reducing hepatic glucose production. []
Information about the specific physical and chemical properties of AS1842856 is limited in the provided literature. Notably, AS1842856 is described as an orally active compound, indicating its ability to be absorbed through the digestive system. [] Further studies are required to determine its solubility, melting point, stability, and other physicochemical characteristics.
The primary application of AS1842856 in scientific research revolves around its role as a tool for studying Foxo1 and its implications in T2DM. [] Researchers utilize AS1842856 to investigate:
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: